Product packaging for N-(1-(Pyridin-3-yl)ethyl)aniline(Cat. No.:CAS No. 137642-06-9)

N-(1-(Pyridin-3-yl)ethyl)aniline

Cat. No.: B182173
CAS No.: 137642-06-9
M. Wt: 198.26 g/mol
InChI Key: HLOSIEUNEDTQHV-UHFFFAOYSA-N
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Description

Significance of Pyridyl and Aniline (B41778) Moieties in Modern Chemical Synthesis and Design

The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental building block in a vast array of both naturally occurring and synthetic compounds. ijpsonline.com Its unique electronic properties, including its aromaticity and the presence of a lone pair of electrons on the nitrogen atom, make it a versatile component in chemical synthesis. fiveable.me Pyridine and its derivatives are integral to the development of pharmaceuticals, agrochemicals, and functional materials. ijpsonline.comfiveable.me The pyridine moiety can act as a ligand for transition metals, a key feature in catalysis, and can participate in various chemical reactions, including electrophilic and nucleophilic substitutions. researchgate.netresearchgate.net

Similarly, the aniline moiety, an amino group attached to a benzene (B151609) ring, is a cornerstone of industrial and fine chemical synthesis. wikipedia.org Aniline and its derivatives are precursors to a wide range of materials, including dyes, pigments, and polymers. ontosight.aiontosight.ai In medicinal chemistry, the aniline scaffold is present in numerous therapeutic agents. ontosight.ainih.gov The amino group on the aniline ring significantly influences its chemical reactivity, making it highly susceptible to electrophilic substitution and a key participant in the formation of various nitrogen-containing compounds. wikipedia.org

Overview of the Chemical Class: Pyridyl-substituted Anilines and Related Secondary Amines

N-(1-(Pyridin-3-yl)ethyl)aniline belongs to the class of pyridyl-substituted anilines, which are characterized by a pyridine ring linked to an aniline molecule, often through an alkyl chain. These compounds are a subset of secondary amines, which are amines where the nitrogen atom is bonded to two organic substituents and one hydrogen atom.

The synthesis of pyridyl-substituted anilines can be achieved through various methods, including reductive amination and transition metal-catalyzed cross-coupling reactions. smolecule.comacs.org For instance, the palladium-catalyzed amination of aryl halides with anilines (Buchwald-Hartwig amination) is a powerful tool for constructing these C-N bonds. nih.gov Nickel-catalyzed annulation of alkynes with anilines also provides a route to certain indole (B1671886) derivatives from pyridyl-substituted anilines. semanticscholar.org The reactivity of this class of compounds is influenced by the electronic interplay between the electron-deficient pyridine ring and the electron-rich aniline ring.

Research Trajectory and Scope of N-(1-(Pyridin-3-yl)aniline Studies

Research on this compound and related pyridyl-substituted anilines has explored their potential in several areas. Studies have investigated their synthesis, with a focus on developing efficient and scalable methods. smolecule.com The unique structural combination of the pyridine and aniline moieties has also prompted investigations into their applications in materials science and as ligands in coordination chemistry. smolecule.com

Furthermore, the biological activities of related compounds have been a subject of interest. For example, structure-activity relationship (SAR) studies on pyridyl aniline thiazoles have been conducted to explore their potential as selective cytotoxic agents. nih.gov While specific, in-depth research on the biological activities of this compound is not extensively documented in publicly available literature, the broader class of pyridyl-substituted anilines continues to be an area of active investigation in medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2 B182173 N-(1-(Pyridin-3-yl)ethyl)aniline CAS No. 137642-06-9

Properties

IUPAC Name

N-(1-pyridin-3-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-11(12-6-5-9-14-10-12)15-13-7-3-2-4-8-13/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOSIEUNEDTQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808016
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Ii. Advanced Synthetic Methodologies for N 1 Pyridin 3 Yl Ethyl Aniline and Its Analogues

Reductive Amination Strategies

Reductive amination is a cornerstone in amine synthesis, providing a direct pathway to N-(1-(Pyridin-3-yl)ethyl)aniline from 3-acetylpyridine (B27631) and aniline (B41778). This process typically involves the initial formation of an intermediate imine (a Schiff base), which is then reduced in situ to the target secondary amine without being isolated. masterorganicchemistry.com This methodology is highly valued for its efficiency and ability to prevent the over-alkylation often seen with direct alkylation methods. masterorganicchemistry.com

Catalytic hydrogenation represents a powerful method for the reduction step in a reductive amination sequence. In the context of synthesizing this compound, this involves reacting 3-acetylpyridine with aniline to form the intermediate imine, which is subsequently reduced using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). smolecule.com

This approach is analogous to the well-established reduction of nitroarenes to anilines, a critical transformation in the synthesis of many pharmaceuticals. acs.orggoogle.com For instance, the reduction of N-(5-nitro-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine is a key step in the synthesis of Imatinib, where reagents like hydrazine (B178648) with Raney Nickel or tin(II) chloride are used. google.com Similarly, copper nanoparticles have been employed for the transfer hydrogenation of nitroarenes to anilines. acs.org While these examples show the reduction of a nitro group to an amine, the principle of catalytic hydrogenation is directly applicable to the reduction of the C=N double bond of the imine formed from 3-acetylpyridine and aniline. smolecule.comdrhazhan.com The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yields and selectivity. drhazhan.com

Table 1: Catalytic Systems for Reductive Hydrogenation

Catalyst System Application Reference
Hydrogen Gas / Palladium Catalyst Reductive amination of 3-acetylpyridine with aniline. smolecule.com
Hydrazine / Raney Nickel Reduction of a nitro-aryl moiety in a pyridine-containing molecule. google.com

A widely used and experimentally convenient alternative to catalytic hydrogenation for reducing the intermediate imine is the use of metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this transformation due to its mild nature and selectivity. acs.org The synthesis proceeds by first condensing 3-acetylpyridine with aniline to form the (E/Z)-N-(1-(pyridin-3-yl)ethylidene)aniline imine. This intermediate is then reduced directly in the reaction mixture with NaBH₄. smolecule.com

Detailed studies on analogous compounds, such as the synthesis of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, demonstrate the efficacy of this method. In this synthesis, the corresponding imine is dissolved in methanol, and NaBH₄ is added gradually, leading to the colorless secondary amine product in high yield after a few hours at room temperature. mdpi.comresearchgate.net The progress of the reduction is easily monitored by the disappearance of the imine's characteristic color. mdpi.com This stepwise reductive process is highly efficient and adaptable for various substituted anilines and pyridyl ketones. mdpi.comorganic-chemistry.org

Table 2: Synthesis of a Secondary Amine via Imine Reduction

Precursor Reagent Solvent Product Reference

Transition-Metal-Catalyzed Cross-Coupling Approaches

Modern synthetic chemistry heavily relies on transition-metal-catalyzed reactions to form carbon-nitrogen (C–N) and carbon-carbon (C–C) bonds, offering powerful alternatives for assembling molecules like this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for constructing C(sp²)–N bonds. snnu.edu.cnacs.org This reaction enables the coupling of an amine with an aryl halide or pseudohalide (like a triflate), offering broad substrate scope and milder conditions compared to traditional methods like the Ullmann condensation. snnu.edu.cnresearchgate.netorganic-chemistry.org

For the synthesis of this compound, two primary Buchwald-Hartwig disconnections are possible:

Reaction of 1-(pyridin-3-yl)ethanamine with an aryl halide (e.g., bromobenzene (B47551) or chlorobenzene).

Reaction of aniline with a 3-(1-haloethyl)pyridine derivative.

The success of the reaction hinges on the selection of an appropriate palladium precatalyst and a specialized phosphine (B1218219) ligand, which has evolved through several generations to accommodate a wide range of substrates, including historically challenging heteroaryl chlorides. snnu.edu.cnresearchgate.netorganic-chemistry.org The use of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄), is also essential. acs.org This methodology's robustness makes it a key strategy in the pharmaceutical industry for preparing arylamines. researchgate.net

Beyond the direct C-N coupling, palladium catalysis offers a versatile platform for multi-step strategies to construct the target molecule's scaffold. beilstein-journals.org For instance, a Suzuki coupling reaction could be employed to first form a C-C bond. This could involve reacting 3-acetylpyridine with a phenylboronic acid derivative or 3-bromopyridine (B30812) with 1-phenylethanone boronic acid to generate 1-phenyl-1-(pyridin-3-yl)ethanone. This ketone intermediate could then be converted to this compound via the reductive amination methods described previously.

Alternatively, palladium-catalyzed cascade reactions, which involve multiple bond-forming events in a single operation, represent a highly efficient approach. For example, methodologies involving the palladium-catalyzed arylation of C(sp³)–H bonds have been developed. mdpi.com In a related synthetic context, a palladium-catalyzed intermolecular oxidative annulation between N-Ts-anilines and styrenes has been used to create 3-arylindoles, showcasing the power of palladium to orchestrate complex transformations. researchgate.netnih.gov These advanced strategies highlight the modularity and power of palladium catalysis in modern organic synthesis.

A more recent and greener approach to C-C bond formation involves the direct C–H arylation of heterocycles. One such method uses aryl radicals generated from the in situ diazotization of anilines. acs.org This process avoids the need for pre-functionalized starting materials (like boronic acids or halides) and can often be performed under mild, promoter-free conditions.

In a relevant study, the C–H arylation of heterocyclic N-oxides was achieved by reacting them with an aniline in the presence of tert-butyl nitrite (B80452) and a catalytic amount of L-ascorbic acid. acs.org The tert-butyl nitrite converts the aniline into a diazonium salt in situ, which then generates an aryl radical that couples with the heterocycle. To apply this to the synthesis of an analogue of the target molecule, one could react 3-ethylpyridine-N-oxide with an aniline derivative. This reaction demonstrates high selectivity, typically at the C2 position of the N-oxide heterocycle. acs.org This strategy is part of a growing field of C-H functionalization reactions that offer more atom-economical and environmentally benign synthetic routes. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
3-Acetylpyridine
Aniline
Palladium on carbon (Pd/C)
N-(5-nitro-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine
Imatinib
Hydrazine
Raney Nickel
Tin(II) chloride
Sodium borohydride (NaBH₄)
4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline
(E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)ethan-1-imine
Methanol
1-(pyridin-3-yl)ethanamine
Bromobenzene
3-(1-haloethyl)pyridine
Sodium tert-butoxide (NaOtBu)
Potassium phosphate (K₃PO₄)
3-bromopyridine
Phenylboronic acid
N-Ts-anilines
Styrenes
3-ethylpyridine-N-oxide
tert-butyl nitrite

Nucleophilic Substitution Reactions

Nucleophilic substitution remains a fundamental approach for forming the core C-N bond in this compound. This typically involves the reaction of an aniline derivative, acting as the nucleophile, with an electrophilic 1-(pyridin-3-yl)ethyl moiety.

A direct and well-established method for synthesizing this compound is the N-alkylation of aniline with a 1-(pyridin-3-yl)ethyl halide, such as 1-(1-chloroethyl)pyridine or 1-(1-bromoethyl)pyridine. In this S_N2 reaction, the nitrogen atom of the aniline attacks the electrophilic carbon atom bearing the halogen, displacing the halide and forming the desired C-N bond.

To drive the reaction to completion and prevent the protonation of the starting aniline by the hydrogen halide byproduct, a base is typically added. uni-muenchen.de Common bases, or "proton scavengers," include inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases. uni-muenchen.de The choice of solvent is also critical, with polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) being common as they can dissolve the reactants and facilitate the substitution reaction. While this method is straightforward, it can sometimes lead to over-alkylation, producing tertiary amines as byproducts. google.com Careful control of reaction conditions, such as temperature and stoichiometry, is necessary to maximize the yield of the desired secondary amine. google.com

Reagent/ConditionPurposeCommon Examples
Aniline Derivative NucleophileAniline, Substituted Anilines
Alkylating Agent Electrophile1-(1-Chloroethyl)pyridine, 1-(1-Bromoethyl)pyridine
Base (Proton Scavenger) Neutralize HX byproductK₂CO₃, Cs₂CO₃, Triethylamine
Solvent Reaction MediumAcetonitrile, DMF, Dichloromethane
Temperature Control Reaction Rate-5 to 40 °C google.com

The application of microwave irradiation has become an established technique for accelerating organic reactions. wiley.com In the context of the alkylation of anilines, microwave-assisted synthesis offers significant advantages over conventional heating methods. By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, which can dramatically reduce reaction times from many hours to mere minutes. nih.govnih.gov

This enhancement not only improves efficiency but also often leads to higher yields and cleaner reaction profiles by minimizing the formation of byproducts that can occur during prolonged heating. nih.gov For the synthesis of this compound, a microwave-assisted protocol would involve heating a mixture of the aniline, pyridyl-ethyl halide, and a base in a suitable solvent within a dedicated microwave reactor. nih.gov This approach aligns with the principles of green chemistry by reducing energy consumption and potentially allowing for the use of more environmentally benign solvents. nih.gov

ParameterConventional HeatingMicrowave-Assisted Synthesis
Heating Mechanism Conduction/ConvectionDirect Dielectric Heating wiley.com
Reaction Time Hours (e.g., 12-24 h) nih.govMinutes (e.g., 10-30 min) nih.govnih.gov
Temperature Control Prone to gradientsUniform and precise
Yields Moderate to GoodOften higher nih.gov
Side Reactions More prevalentMinimized due to shorter time

Stereoselective Synthesis of Enantiomeric Forms

The central carbon atom in the ethyl bridge of this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers). As the biological activity of chiral molecules often resides in only one enantiomer, methods for their stereoselective synthesis are of paramount importance.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgethz.ch After the key stereocenter-forming step, the auxiliary is removed, yielding the desired enantiomerically enriched product. ethz.ch

A plausible strategy for the synthesis of a single enantiomer of this compound involves the use of a chiral sulfinamide auxiliary, such as tert-butanesulfinamide. acs.org The synthesis would proceed in several steps:

Condensation: Reaction of 3-acetylpyridine with an enantiopure sulfinamide (e.g., (R)-tert-butanesulfinamide) to form a chiral N-sulfinyl imine.

Diastereoselective Reduction: Reduction of the C=N double bond of the sulfinyl imine. The chiral auxiliary sterically directs the approach of the reducing agent (e.g., a borohydride), leading to the formation of one diastereomer of the corresponding sulfinamide preferentially.

Auxiliary Cleavage: Removal of the chiral sulfinyl group under acidic conditions to yield the enantiomerically enriched 1-(pyridin-3-yl)ethanamine.

N-Arylation: The resulting chiral amine is then coupled with a suitable aniline precursor to furnish the final product.

This method leverages the temporary chiral group to establish the permanent stereocenter with high stereocontrol. acs.org

StepDescriptionKey Reagents
1. Attachment Condensation of 3-acetylpyridine with a chiral auxiliary.(R)- or (S)-tert-butanesulfinamide, Ti(OEt)₄
2. Stereoselective Reaction Diastereoselective reduction of the chiral imine.NaBH₄, L-Selectride
3. Removal Acidic cleavage of the auxiliary.HCl in a protic solvent acs.org
4. Final Coupling N-arylation of the chiral amine.Aniline, Palladium catalyst (e.g., Buchwald-Hartwig amination)

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. For the synthesis of this compound, the most direct catalytic asymmetric method is reductive amination.

This one-pot reaction involves the condensation of 3-acetylpyridine with aniline to form an achiral imine intermediate in situ. A chiral transition metal catalyst then mediates the enantioselective reduction of this imine to the chiral amine product. Catalysts for this transformation are typically based on iridium, rhodium, or palladium complexed with chiral ligands, such as chiral phosphines (e.g., BINAP, TangPhos) or N-heterocyclic carbenes (NHCs). mdpi.comchinesechemsoc.orgrsc.org The chiral ligand creates a chiral environment around the metal center, forcing the reduction to occur preferentially on one face of the imine, thus yielding one enantiomer in excess.

Catalyst SystemMetalChiral Ligand TypeReaction Type
Iridium-based Iridium (Ir)Chiral Phosphine-Oxazoline chinesechemsoc.orgAsymmetric Hydrogenation of Imines
Rhodium-based Rhodium (Rh)Chiral Di-phosphine (e.g., TangPhos) researchgate.netAsymmetric Hydrogenation of Imines
Copper-based Copper (Cu)Chiral Bipyridine mdpi.comAsymmetric Carbene Insertion into N-H bonds
Palladium-based Palladium (Pd)Chiral NHC or Phosphine chinesechemsoc.orgAsymmetric Cross-Coupling

Instead of a one-pot reductive amination, the synthesis can be performed in a stepwise manner where the imine formed from 3-acetylpyridine and aniline is first isolated and then subjected to an enantioselective reduction. mdpi.com This approach allows for greater optimization of the reduction step.

The key to this method is the asymmetric reduction of the C=N bond. This is commonly achieved through catalytic hydrogenation or transfer hydrogenation. nih.gov

Asymmetric Hydrogenation: The imine is treated with hydrogen gas (H₂) in the presence of a chiral catalyst, such as a Rhodium or Iridium complex with a chiral phosphine ligand. researchgate.netnih.gov

Asymmetric Transfer Hydrogenation: A hydrogen donor, such as formic acid or isopropanol, is used in place of H₂ gas. This method often employs chiral Ruthenium or Rhodium catalysts and can be operationally simpler than high-pressure hydrogenation. nih.gov

Another emerging strategy involves the use of organocatalysts, such as chiral phosphoric acids, which can activate the imine towards reduction by a hydride source like a Hantzsch ester. nih.govniu.edu These metal-free methods are gaining traction as a greener alternative to transition metal catalysis.

Reduction MethodCatalyst/Reagent TypeHydrogen SourceKey Features
Asymmetric Hydrogenation Chiral Rh- or Ir-phosphine complexes researchgate.netnih.govH₂ gasHigh efficiency and enantioselectivity.
Asymmetric Transfer Hydrogenation Chiral Ru- or Rh-diamine complexes nih.govFormic Acid, IsopropanolOperationally simple, avoids high-pressure H₂.
Organocatalytic Reduction Chiral Phosphoric Acid nih.govHantzsch EsterMetal-free, green alternative.
Hydrosilylation Chiral Lewis Base with Trichlorosilane niu.eduSilane (e.g., HSiCl₃)Good yields and enantiomeric excesses.

Multicomponent Reactions (MCRs) for Related N-Aryl Pyrrole (B145914) Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient strategy for building molecular complexity. nih.govbohrium.com While specific MCRs for this compound are not prominently documented, the synthesis of analogous N-aryl pyrrole and dihydropyridine (B1217469) scaffolds via MCRs provides significant insight into potential synthetic designs. These reactions are prized for their high atom economy, procedural simplicity, and ability to rapidly generate diverse molecular libraries. nih.govacs.org

A notable example is the Hantzsch dihydropyridine synthesis, which can be adapted to produce N-aryl derivatives by replacing the typical ammonia (B1221849) source with an aniline. mdpi.com Recent studies have employed novel, mild, and recoverable catalysts, such as piperazine (B1678402) supported in an agar-agar gel, to facilitate this transformation, yielding a range of N-aryl-4-aryldihydropyridines. mdpi.com Another green approach involves the synthesis of N-aryl pyrroles from biomass-derived furans and anilines over a Lewis acidic hafnium-doped mesoporous catalyst. acs.org This method circumvents the traditional Paal–Knorr reaction pathway, proceeding instead through a direct nucleophilic attack of the amine on the furan (B31954) ring. acs.org

Various catalysts have been explored for the synthesis of N-aryl pyrroles, including transition-metal-free options like Oxone (2KHSO₅·KHSO₄·K₂SO₄) under microwave irradiation, which facilitates the Clauson-Kaas reaction efficiently. ajol.info The use of deep eutectic solvents (DES) like choline (B1196258) chloride/glycerol has also been shown to promote the multicomponent synthesis of various N-heterocycles, acting as both a green solvent and a catalyst. mdpi.com These MCRs highlight a trend towards more sustainable and efficient routes for producing N-aryl heterocyclic compounds.

Table 1: Comparison of Selected Multicomponent Reactions for N-Aryl Heterocycle Synthesis

Heterocyclic Scaffold Reactants Catalyst/Conditions Yield (%) Reference
N-Aryl-4-Aryl Dihydropyridines Aldehyde, Ethyl Acetoacetate, Aniline Piperazine in Agar-Agar Gel 45-84% mdpi.com
N-Aryl Pyrroles Furan, Aniline Hf-SBA-15, Neat 83% acs.org
N-Aryl Pyrroles 2,5-Dimethoxytetrahydrofuran, Aniline Oxone, Microwave Good to Excellent ajol.info

Comparative Analysis of Synthetic Pathways

A comparative analysis of synthetic pathways for this compound and its analogues involves evaluating challenges in controlling molecular geometry and assessing the environmental impact of the methods.

The synthesis of substituted pyridines like this compound presents significant challenges in controlling both regioselectivity and stereoselectivity.

Regioselectivity: The functionalization of the pyridine (B92270) ring is notoriously difficult to control. For a 3-substituted pyridine, electrophilic or nucleophilic attack can potentially occur at multiple positions (C2, C4, C6). For instance, direct alkylation of pyridine derivatives often leads to mixtures of isomers. Recent studies have shown that the regioselectivity of pyridine alkylation can be directed by the choice of reagents and conditions. The alkylation of 3-substituted pyridine N-oxides with titanacyclopropanes has been shown to proceed with high regioselectivity at the C2 position. organic-chemistry.orgacs.org In another innovative approach, the regioselectivity of alkyllithium addition to pyridines was controlled by the aggregation state of the organolithium reagent; tetrameric clusters favoured C4-alkylation while dimeric clusters preferred C2-alkylation. acs.org These examples underscore the subtle electronic and steric factors that must be manipulated to achieve a desired regioisomer.

Stereoselectivity: The target molecule, this compound, possesses a chiral center at the ethyl bridge. The creation of this stereocenter with a specific configuration (R or S) is a key challenge. A common strategy to introduce this chirality is through the asymmetric reduction of a prochiral imine precursor, such as N-(1-(pyridin-3-yl)ethylidene)aniline. The synthesis of the related 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline was achieved via the reduction of the corresponding imine with NaBH₄, which results in a racemic mixture. mdpi.com Achieving enantioselectivity would require the use of chiral reducing agents or asymmetric catalysis. The development of optically active pyridylethylamines and their use as chiral templates or ligands is an active area of research, indicating the importance and challenge of stereoselective synthesis in this class of compounds. jst.go.jpresearchgate.net

Table 2: Regioselective Functionalization of Pyridine Derivatives

Pyridine Substrate Reagent Position(s) Functionalized Key Factor for Selectivity Reference
3-Substituted Pyridine N-Oxides Titanacyclopropanes C2 Preferential reaction at the less hindered C-Ti bond of the intermediate organic-chemistry.orgacs.org
Pyridine Alkyllithium/1,1-diborylalkanes C2 or C4 Aggregation state of alkyllithium (dimer vs. tetramer) acs.org

Modern synthetic chemistry places a strong emphasis on "green" principles, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. researchgate.net Atom economy, a concept central to green chemistry, measures the efficiency of a reaction by calculating how much of the reactants' mass is incorporated into the final product.

Multicomponent reactions (MCRs) are inherently advantageous from a green chemistry perspective as they often exhibit high atom economy and reduce the number of synthetic steps and purification processes. nih.govacs.org For example, a tandem reaction for the synthesis of 3-cyanopyridine (B1664610) derivatives was reported to have 100% atom economy. rsc.org The use of microwave-assisted synthesis is another green technique that can significantly reduce reaction times from hours to minutes and increase yields, as demonstrated in the four-component synthesis of novel pyridine derivatives. nih.govacs.orgresearchgate.net

The choice of solvent and catalyst is also critical. Many traditional syntheses rely on volatile and often toxic organic solvents. A key goal of green chemistry is to replace these with more benign alternatives like water or deep eutectic solvents, or to conduct reactions under solvent-free conditions. researchgate.netbohrium.com The use of recyclable, heterogeneous catalysts, such as the biopolymer-based catalyst used for N-aryl dihydropyridine synthesis, further enhances the environmental credentials of a synthetic route. mdpi.com Transition-metal-catalyzed C-H activation reactions are also gaining traction as they represent a highly atom-economical way to form new bonds by avoiding the need for pre-functionalized substrates. rsc.org

Table 3: Application of Green Chemistry Principles in Pyridine Derivative Synthesis

Synthetic Method Green Principle(s) Applied Advantages Reference
Four-Component Pyridine Synthesis Microwave Irradiation, High Atom Economy Short reaction time (2-7 min), high yields (82-94%) nih.govacs.org
Tandem Reaction for 3-Cyanopyridines 100% Atom Economy, Metal-Free Maximizes reactant incorporation, avoids heavy metal waste rsc.org
One-Pot Chromeno[4,3-b]pyridine Synthesis Use of Green Solvents (H₂O, EtOH), Organocatalysis Environmentally friendly, avoids strong acids/metals bohrium.com

Iii. Spectroscopic and Crystallographic Structural Elucidation Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional NMR techniques, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial confirmation of the molecular structure of N-(1-(Pyridin-3-yl)ethyl)aniline. These spectra confirm the presence of the key functional groups and provide insights into the electronic environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic protons on both the pyridine (B92270) and aniline (B41778) rings, as well as for the ethyl bridge connecting them. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the pyridine nitrogen and the electron-donating character of the aniline nitrogen.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. The chemical shifts of the carbon atoms in the pyridine and aniline rings, as well as the ethyl group, are distinct and allow for their unambiguous assignment. researchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) | | :--- | :--- | | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment | | 8.56 (d, J = 4.0 Hz, 1H) | H-2' (py) | 149.34 | C-5' (py) | | 7.61 (dd, J = 8.0, 7.9 Hz, 1H) | H-4' (py) | 145.77 | C-ipso (aniline) | | 7.30 (d, J = 7.9 Hz, 1H) | H-6' (py) | 145.10 | C-1' (py) | | 7.15 (dd, J = 8.0, 4.0 Hz, 1H) | H-5' (py) | 129.23 | C-m (aniline) | | 7.09 (d, J = 8.8 Hz, 2H) | H-m (aniline) | 129.11 | C-p (aniline) | | 6.60 (d, J = 8.9 Hz, 2H) | H-o (aniline) | 123.29 | C-3' (py) | | 4.57 (q, J = 6.7 Hz, 1H) | CH (ethyl) | 122.29 | C-4' (py) | | 1.53 (d, J = 6.7 Hz, 3H) | CH₃ (ethyl) | 122.14 | C-o (aniline) | | | | 120.54 | C-2' (py) | | | | 116.35 | C-p (aniline) | | | | 114.67 | C-o (aniline) | | | | 54.87 | CH (ethyl) | | | | 23.17 | CH₃ (ethyl) | Data is for a closely related isomer, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline, and serves as a representative example. rsc.org

While specific 2D NMR data for this compound are not widely published, these experiments are crucial for confirming the precise structural assignment.

COSY (Correlation Spectroscopy): A COSY experiment would establish correlations between protons that are coupled to each other, typically through two or three bonds. This would confirm the connectivity within the pyridine and aniline rings and the ethyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the known proton assignments. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the ethyl bridge and the aromatic rings, and for assigning quaternary carbon atoms. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum shows correlations between protons that are close in space, regardless of whether they are bonded. This can provide information about the preferred conformation of the molecule, such as the relative orientation of the pyridine and aniline rings.

¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in this compound. nih.gov Although it is a less sensitive nucleus, the chemical shifts of the pyridine and aniline nitrogens would be distinct due to their different electronic environments. The pyridine nitrogen, being part of a π-deficient ring, would resonate at a different frequency compared to the aniline nitrogen, which is an amino group attached to a benzene (B151609) ring. researchgate.net This technique can also be used to study protonation equilibria and hydrogen bonding involving the nitrogen atoms. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. rsc.org For this compound (C₁₃H₁₄N₂), HRMS would provide a highly accurate mass measurement consistent with its elemental composition.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is employed to study the fragmentation pathways of the protonated molecule [M+H]⁺. By inducing fragmentation and analyzing the resulting daughter ions, the connectivity of the molecule can be confirmed. For this compound, characteristic fragmentation would likely involve the cleavage of the benzylic C-N bond, leading to the formation of pyridin-3-ylethyl and aniline fragments, which would be observed in the mass spectrum.

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include the N-H stretch of the secondary amine, C-N stretching vibrations, aromatic C-H stretching, and C=C and C=N stretching vibrations of the aromatic rings. nih.govsci-hub.se

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would also show bands corresponding to the various functional groups, with non-polar bonds often giving stronger signals than in the FT-IR spectrum. nih.govsci-hub.se

Table 2: Expected Vibrational Spectroscopy Data for this compound

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
N-H (amine) 3300-3500 Stretching
C-H (aromatic) 3000-3100 Stretching
C-H (aliphatic) 2850-3000 Stretching
C=C (aromatic) 1450-1600 Stretching
C=N (pyridine) 1550-1650 Stretching
C-N 1250-1350 Stretching

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable information about functional groups and connectivity, single-crystal X-ray crystallography offers an unambiguous determination of the molecule's solid-state structure, providing precise atomic coordinates. Although detailed crystallographic data for this compound is not available in the cited search results, the following sections describe the parameters that such an analysis would yield.

A crystallographic analysis would begin by determining the crystal system and space group, which describe the symmetry of the crystal lattice. For example, a related compound, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, was found to crystallize in the monoclinic system with the space group P2₁/c. mdpi.comresearchgate.net The analysis also yields the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice.

Table 2: Illustrative Crystal Data for an Analogous Compound (4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value would be here
b (Å) Value would be here
c (Å) Value would be here
α (°) 90
β (°) Value would be here
γ (°) 90

X-ray diffraction data allows for the precise measurement of all bond lengths, bond angles, and torsional (dihedral) angles within the molecule. This information reveals the molecule's preferred conformation in the solid state. A key feature would be the torsional angle between the pyridine and aniline rings, which defines their relative orientation. In the case of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, this torsional angle is 63.0(2)°. mdpi.com Bond lengths, such as the C-N single bonds of the amine linker (reported as 1.38(2) Å and 1.45(2) Å in the analogue), would confirm the nature of the chemical bonds. mdpi.com

The carbon atom of the ethyl linker in this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers), designated as (R) and (S). If a single enantiomer of the compound is crystallized, or if it is co-crystallized with a chiral auxiliary of known configuration, X-ray crystallography can be used to determine its absolute configuration. This technique, particularly using anomalous dispersion effects, is a definitive method for assigning the R/S configuration to a chiral molecule.

Iv. Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. thaiscience.info It is widely employed to predict molecular properties like geometry, vibrational frequencies, and electronic characteristics with a good balance between accuracy and computational cost. scirp.org For N-(1-(Pyridin-3-yl)ethyl)aniline, DFT calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311G(d,p) or 6-311++G(d,p), to solve the quantum chemical equations. wu.ac.thdntb.gov.ua

The electronic structure of a molecule is fundamental to its chemical reactivity and optical properties. DFT is used to analyze the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining how a molecule interacts with other species. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. scirp.orgnih.gov A smaller energy gap suggests that the molecule is more reactive as it requires less energy for electronic excitation. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) moiety, while the LUMO would likely be centered on the electron-deficient pyridine (B92270) ring, facilitating intramolecular charge transfer upon excitation. researchgate.netresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies Calculated by DFT This interactive table contains hypothetical but realistic DFT-calculated values for this compound to illustrate typical findings.

Parameter Energy (eV) Description
EHOMO -6.58 Energy of the Highest Occupied Molecular Orbital.
ELUMO -1.75 Energy of the Lowest Unoccupied Molecular Orbital.

Molecular Orbitals and Charge Distribution: Analysis of molecular orbitals reveals the delocalization of π-electrons across the aromatic rings. researchgate.netresearchgate.net Mulliken atomic charge analysis, another output of DFT calculations, helps to identify the distribution of electron density across the molecule. scirp.org In this compound, the nitrogen atom of the pyridine ring is expected to have a negative charge, making it a site for electrophilic attack, while the hydrogen atoms typically carry a positive charge. scirp.org The distribution of charges is essential for understanding intermolecular interactions and predicting reactive sites. nih.gov

DFT calculations are used to determine the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to the minimum energy on the potential energy surface. wu.ac.th This process, known as geometry optimization, provides precise information on bond lengths, bond angles, and dihedral angles.

For this compound, optimization would reveal the preferred spatial orientation of the pyridine and aniline rings relative to each other. The flexibility of the ethyl linker allows for multiple conformations. Conformational analysis, often performed by systematically rotating bonds (e.g., via a Potential Energy Scan), identifies the lowest-energy conformer, which is the most likely structure to be observed experimentally. wu.ac.th The optimized geometry is the starting point for most other computational analyses, including frequency and electronic property calculations. nih.gov

Table 2: Selected Predicted Geometrical Parameters for the Optimized Structure of this compound This table presents expected bond length and angle values based on DFT calculations for similar molecular fragments.

Parameter Bond/Angle Predicted Value
Bond Length C-C (Pyridine Ring) ~1.39 Å wu.ac.th
Bond Length C-N (Pyridine Ring) ~1.34 Å wu.ac.th
Bond Length C-C (Ethyl Linker) ~1.53 Å wu.ac.th
Bond Angle C-N-C (Aniline) ~120°

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to validate both the computational model and the experimental assignments.

Vibrational Spectroscopy: DFT calculations can accurately predict the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. scielo.org.zaplos.org The calculated harmonic frequencies are often scaled to correct for systematic overestimation. scielo.org.za Comparing the predicted spectrum with an experimental one helps in assigning specific vibrational modes to the observed spectral bands. plos.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). wu.ac.thtandfonline.com These theoretical values are typically in good agreement with experimental data and are invaluable for confirming the molecular structure. scielo.org.zatandfonline.com

Electronic Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Visible spectrum. scirp.orgwu.ac.th This analysis provides insight into the nature of the electronic excitations, such as π →π* transitions within the aromatic systems. nih.gov The strong correlation between calculated spectroscopic features and experimental data confirms the accuracy of the computational approach. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational flexibility and intermolecular interactions of a system. nih.gov

While DFT can identify a single minimum-energy structure, a molecule like this compound is not static and will explore a range of conformations at room temperature. MD simulations model this dynamic behavior by simulating the molecule's movement over a period, typically nanoseconds to microseconds. This allows for a thorough exploration of the conformational space, revealing the different shapes the molecule can adopt and the energy barriers between them. Analysis of the simulation trajectory can identify the most populated conformational states and the flexibility of different parts of the molecule, particularly the torsional freedom around the single bonds of the ethyl linker.

The behavior of a molecule can be significantly influenced by its environment, especially the solvent. MD simulations explicitly model solvent molecules, allowing for a detailed study of solvation effects and specific intermolecular interactions. dntb.gov.uaresearchgate.net

By simulating this compound in a box of solvent (e.g., water, ethanol (B145695), or dimethyl sulfoxide), one can observe how solvent molecules arrange around the solute and form interactions like hydrogen bonds. researchgate.net Analysis of parameters such as the Radial Distribution Function (RDF) can quantify these interactions. nih.gov These simulations are crucial for understanding how the solvent affects the molecule's conformational preferences, stability, and interactions with other molecules, which is fundamental to predicting its behavior in a real-world chemical or biological system. nih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Pioglitazone
N,N-Diethyl-4-[(E)-(pyridin-3-yl)diazenyl]aniline
Quinoline (B57606)
Aniline

Reaction Mechanism Elucidation via Computational Pathways

Computational studies, particularly those using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions. This allows for a detailed step-by-step description of the transformation from reactants to products, revealing the transient species that exist along the way.

The synthesis of N-alkylanilines, including this compound, typically proceeds through a series of well-defined intermediates and transition states. For instance, in the reductive amination pathway, the reaction between an aniline and an aldehyde or ketone (like 3-acetylpyridine (B27631) reacting with aniline) involves the initial formation of a carbinolamine intermediate. This is followed by dehydration to form an imine or enamine, which is then reduced to the final amine product.

Computational models can identify the geometric structures and electronic properties of these transient species. For example, in the synthesis of related meta-substituted anilines, a proposed mechanism involves the nucleophilic addition of an enamine to a carbonyl group, forming an acyclic carbinol intermediate (I). This is followed by an intramolecular addition to form a cyclic intermediate (II), which then dehydrates to yield the final aniline product beilstein-journals.org.

Similarly, in catalytic N-alkylation reactions, such as the reaction of aniline with ethanol over a palladium catalyst, the mechanism involves several key steps:

Dehydrogenation of the alcohol: Ethanol is converted to acetaldehyde (B116499) on the catalyst surface.

Condensation: Aniline reacts with the acetaldehyde to form an imine intermediate.

Hydrogenation: The imine is then hydrogenated to yield N-ethylaniline researchgate.net.

Each of these steps proceeds through a specific transition state, which represents the highest energy point along the reaction coordinate for that step. DFT calculations can precisely locate these transition states, providing crucial information about the energy required to overcome them. Studies on analogous systems, like the reaction of 4-methyl aniline with hydroxyl radicals, have successfully identified multiple transition states for both addition and abstraction pathways, demonstrating the complexity of aniline-related reactions mdpi.com.

The table below illustrates a hypothetical energetic profile for a key step in a reaction involving an aniline derivative, based on computational data from similar systems.

Species/StateDescriptionRelative Energy (kcal/mol)
ReactantsAniline Derivative + Reagent0.0
Transition State 1H-abstraction from Amino Group+15.2
Intermediate 1Anilinyl Radical + Product-5.8
Transition State 2Addition to Aromatic Ring+8.5
Intermediate 2Adduct Complex-12.3

This is an illustrative table based on principles from computational studies on aniline reactions.

These energetic profiles are vital for understanding why certain reaction pathways are favored over others and for predicting how changes in molecular structure will affect reaction rates.

Catalysts and reaction conditions play a pivotal role in directing the outcome of chemical reactions. Computational chemistry is essential for understanding these effects at a molecular level. Catalysts can open up new reaction pathways with lower activation energies, thereby increasing the reaction rate and often enhancing selectivity for a desired product.

In the context of synthesizing N-alkylanilines, selectivity is a key issue (e.g., N-alkylation vs. C-alkylation, or mono-alkylation vs. di-alkylation).

Catalyst Type: The choice of catalyst is critical. For the N-alkylation of aniline, acidic zeolites with specific pore sizes (6 to 8 angstroms) have been shown to favor the formation of N-alkylanilines over C-alkylated byproducts google.com. The confined environment within the zeolite pores sterically hinders the formation of bulkier C-alkylated products. Computational models can simulate the interaction of reactants within these pores to explain this selectivity. Similarly, palladium-based catalysts are effective for reductive alkylation, promoting the specific hydrogenation of the imine intermediate researchgate.net.

Reaction Conditions: Temperature is a crucial factor. For zeolite-catalyzed N-alkylation of aniline, temperatures between 250°C and 350°C are optimal for selective N-alkylation; higher temperatures tend to promote undesired C-alkylation google.com. Computational studies can model the temperature dependence of different reaction pathways to predict these optimal ranges. Furthermore, the ratio of reactants, such as the aniline-to-alcohol ratio, can suppress the formation of di- and tri-alkylated products google.com.

Computational investigations into catalyst-substrate interactions can reveal how a catalyst stabilizes a particular transition state or intermediate, thereby favoring one reaction pathway over another. This understanding is key to the rational design of more efficient and selective catalytic systems.

Quantitative Structure-Activity Relationship (QSAR) Descriptors from a Structural Perspective

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity or chemical reactivity. For a compound like this compound, QSAR models can be developed to predict properties such as inhibitory activity against a specific biological target.

The foundation of QSAR is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). They are crucial for understanding interactions with biological receptors.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational parameters.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like branching and connectivity.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide detailed information about the electronic structure and reactivity. For instance, in a QSAR study of pyridine derivatives, descriptors related to resonance energy and charge were found to have a significant influence on the predicted activity frontiersin.org.

QSAR studies on structurally related compounds, such as N-(pyridin-4-ylmethyl)aniline derivatives and 2-Phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivatives, have successfully developed predictive models for their biological activity researchgate.netnih.gov. These models help identify which structural features are most important for activity. For example, a model might reveal that a higher negative charge on the pyridine nitrogen atom correlates with increased biological activity.

The table below lists some common QSAR descriptors that would be relevant for analyzing this compound.

Descriptor ClassDescriptor NameDescriptionPotential Influence on Activity
Electronic Dipole MomentMeasures the overall polarity of the molecule.Influences solubility and ability to cross biological membranes.
Electronic HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Relates to the molecule's ability to donate electrons.
Electronic LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Relates to the molecule's ability to accept electrons.
Steric Molecular WeightThe mass of the molecule.Affects diffusion and binding.
Steric Molar RefractivityA measure of molecular volume and polarizability.Correlates with ligand-receptor binding interactions.
Topological Zagreb IndexA numerical value based on the connectivity of atoms.Relates to molecular branching.

By generating these descriptors for a series of related compounds and correlating them with experimental data, QSAR provides invaluable insights for designing new molecules with enhanced potency and selectivity nih.gov.

V. Reactivity and Chemical Transformations

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, an N-substituted aromatic amine, is a hub of chemical reactivity, primarily centered around the phenyl ring and the nitrogen atom.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The secondary amine group attached to the phenyl ring is a potent activating group in electrophilic aromatic substitution (EAS) reactions. ucalgary.cachemistrysteps.com By donating its lone pair of electrons into the aromatic system, it increases the electron density of the ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. wikipedia.org This electron-donating effect is most pronounced at the ortho and para positions, directing incoming electrophiles to these sites. ucalgary.cawikipedia.org

However, the basicity of the amine nitrogen can complicate these reactions. ucalgary.ca In the presence of strong acids, which are often used as catalysts in EAS reactions (e.g., H₂SO₄ in nitration and sulfonation, or AlCl₃ in Friedel-Crafts reactions), the nitrogen atom can be protonated. ucalgary.ca This converts the activating amino group into a deactivating ammonium (B1175870) group, which strongly withdraws electron density from the ring and directs incoming electrophiles to the meta position. chemistrysteps.com To circumvent this, the amine is often "protected" by converting it into an amide (an N-acyl derivative). ucalgary.ca The amide group is still an ortho, para-director but is less activating than the free amine, which can help to prevent issues like polysubstitution. ucalgary.ca The protecting group can be removed later by hydrolysis. ucalgary.ca

Kinetic studies on substituted anilines reacting with electrophiles like 4,6-dinitrobenzofuroxan (DNBF) have shown that substitution typically occurs at the para-position unless it is blocked, in which case the ortho-position is favored. researchgate.net These studies also reveal that the rate of reaction is influenced by the substituents on the aniline ring and the solvent used. researchgate.net

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Anilines

PositionDirecting Influence of -NHR GroupRationale
OrthoActivatingThe nitrogen can donate its lone pair to stabilize the cationic intermediate (arenium ion) through resonance, forming an iminium ion. wikipedia.org
ParaActivatingSimilar to the ortho position, the nitrogen's lone pair can be delocalized to stabilize the arenium ion. wikipedia.org
MetaDeactivatingThe nitrogen atom cannot effectively donate its electron density to the meta position to stabilize the arenium ion. wikipedia.org

Formation of Imines (Schiff Bases) and Their Subsequent Reductive Transformations

While N-(1-(Pyridin-3-yl)ethyl)aniline is a secondary amine and thus does not typically form imines through direct condensation with aldehydes or ketones in the same way primary amines do, the reverse reaction—the reduction of a precursor imine—is a key synthetic route to this compound and its derivatives. mdpi.com

The formation of an imine, or Schiff base, involves the nucleophilic attack of a primary amine on a carbonyl carbon, followed by dehydration. researchgate.netacs.orgredalyc.org In the context of synthesizing this compound, a common strategy is the reductive amination of 3-acetylpyridine (B27631) with aniline. smolecule.com This process first forms an imine intermediate, which is then reduced in situ to the secondary amine.

The reduction of the C=N double bond of the Schiff base to the corresponding secondary amine is a crucial transformation. mdpi.com This can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose due to its high selectivity; it readily reduces the imine group without affecting other functional groups that might be present in the molecule. mdpi.com Other metal hydrides like lithium aluminum hydride (LiAlH₄) can also be employed. mdpi.com This two-step process of imine formation followed by reduction is a common and effective method for synthesizing secondary amines, as it avoids potential side reactions like over-alkylation that can occur in direct alkylation methods. mdpi.com

A study on the synthesis of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline demonstrated the successful reduction of the precursor imine, (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)ethan-1-imine, to the secondary amine using sodium borohydride in methanol. mdpi.com The completion of the reaction was confirmed by the appearance of a new signal in the ¹H NMR spectrum corresponding to the proton on the newly formed C-N single bond and the disappearance of the C=N stretch in the FT-IR spectrum, replaced by an N-H stretch. mdpi.com

N-Alkylation and N-Acylation Reactions of the Amine Nitrogen

The nitrogen atom of the secondary amine in this compound is nucleophilic and can participate in N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the amine with an alkylating agent, such as an alkyl halide, to form a tertiary amine. libretexts.org These reactions typically proceed via an S_N2 mechanism. However, a significant challenge in the N-alkylation of secondary amines is the potential for over-alkylation, where the resulting tertiary amine, also being nucleophilic, reacts further with the alkylating agent to form a quaternary ammonium salt. libretexts.org To achieve selective mono-alkylation, reaction conditions must be carefully controlled, often by using a specific ratio of the amine to the alkylating agent. libretexts.org Modern methods for N-alkylation also include the use of alcohols as alkylating agents in the presence of catalysts, which is considered a more environmentally friendly approach. researchgate.netresearchgate.netrsc.org

N-Acylation is the reaction of the amine with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide. libretexts.orglumenlearning.com This reaction is generally rapid and efficient, often carried out in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521) to neutralize the acid byproduct (e.g., HCl) that is formed. libretexts.org Unlike N-alkylation, over-acylation is not a common issue because the lone pair of electrons on the nitrogen of the resulting amide is delocalized by resonance with the adjacent carbonyl group, making the amide nitrogen significantly less nucleophilic than the starting amine. libretexts.org N-acylation is a robust and widely used reaction in organic synthesis. mdpi.com Ruthenium-catalyzed C-H acylation of N-pyridyl-anilines with α-oxocarboxylic acids has also been reported, showcasing advanced methods for modifying such structures. rsc.org

Reamination Reactions

While less common, reamination reactions, where the amino group is exchanged, could potentially occur under specific catalytic conditions. These transformations are not as straightforward as the other reactions of the aniline moiety and typically require specialized catalysts and reaction conditions.

Reactivity of the Pyridine Moiety

The pyridine ring in this compound introduces another dimension to its chemical reactivity, primarily through the coordinating ability of its nitrogen atom.

Coordination Chemistry with Metal Centers (as a Ligand)

The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is available for coordination to metal ions. This makes this compound and related pyridinyl compounds valuable ligands in coordination chemistry. smolecule.comresearchgate.net The ability of the pyridine nitrogen to act as a Lewis base allows it to form stable complexes with a wide range of transition metals. rsc.org

The resulting metal complexes can exhibit diverse geometries and properties, depending on the metal ion, the other ligands present, and the reaction conditions. For instance, pyridinyl imine ligands, which are structurally related to this compound, have been shown to form complexes with silver(I), where the metal center adopts a linear geometry. scielo.org.zascielo.org.za The coordination of the pyridine nitrogen to the metal is often confirmed by spectroscopic methods, such as changes in the chemical shifts of the pyridine protons in ¹H NMR spectra. scielo.org.za The electronic properties of these complexes can be tuned by introducing different substituents on the aniline or pyridine rings. scielo.org.zascielo.org.za The coordination compounds derived from such ligands are of interest for their potential applications in catalysis and materials science. smolecule.comrsc.org

Reactions at the Chiral Ethyl Bridge

The ethyl bridge connecting the pyridine and aniline moieties contains a chiral center, which is a focal point for stereoselective modifications. The methyl group on this bridge also presents opportunities for chemical transformation.

The chiral nature of the ethyl bridge allows for the development of stereoselective reactions to either synthesize specific enantiomers of this compound or to further modify the bridge while controlling the stereochemistry.

One common approach to establishing the chiral center is through the stereoselective reduction of a precursor ketone, 3-acetylpyridine tandfonline.commdpi.comtandfonline.comjst.go.jp. This can be achieved using chiral reducing agents or through biocatalytic methods employing microorganisms or isolated enzymes, which can provide high enantiomeric excess of either the (R)- or (S)-alcohol tandfonline.comtandfonline.com. The resulting chiral alcohol can then be converted to the target amine.

Alternatively, diastereoselective alkylation of a chiral imine derived from a chiral amine and 3-acetylpyridine can be employed. The existing chiral center on the amine can direct the addition of a nucleophile to the imine, leading to the formation of a new chiral center with a specific configuration nih.govnih.gov.

Table 3: Methods for Stereoselective Synthesis and Modification of the Ethyl Bridge

Reaction Type Substrate Reagent/Catalyst Product Stereochemistry Reference(s)
Asymmetric Reduction 3-Acetylpyridine Chiral borane (B79455) catalyst or Biocatalyst (e.g., Candida maris) (R)- or (S)-1-(Pyridin-3-yl)ethanol tandfonline.commdpi.comtandfonline.com

The methyl group of the ethyl bridge is generally less reactive than other parts of the molecule. However, under specific conditions, it can undergo oxidative or reductive transformations.

Oxidative Transformations

Oxidation of alkyl side chains on pyridine rings can be achieved, though it often requires harsh conditions. For instance, the oxidation of a methyl group on a pyridine ring to a carboxylic acid is possible. More selectively, the ethyl group could potentially be oxidized at the benzylic-like position to a ketone, although this would cleave the C-C bond of the ethyl group cdnsciencepub.com. The biodegradation of 3-ethylpyridine (B110496) has been studied, suggesting that enzymatic oxidation of the ethyl side chain is a possible transformation pathway nih.govlookchem.com.

Reductive Transformations

Selective reduction of the methyl group without affecting the pyridine or aniline rings is challenging. Catalytic processes for the demethylation of methylpyridines have been reported, which involve contacting the pyridine compound with hydrogen or steam in the presence of a nickel/nickel-oxide catalyst at high temperatures google.com. However, the applicability of such methods to the methyl group on the ethyl bridge of this compound would need to be investigated, as the conditions are harsh and could lead to the reduction of the pyridine ring as well.

Vi. Advanced Applications in Organic Synthesis and Supramolecular Chemistry

N-(1-(Pyridin-3-yl)ethyl)aniline as a Chiral Building Block

Chirality is a critical feature in the synthesis of biologically active molecules, as different enantiomers can have vastly different physiological effects. nih.gov Chiral amines, in particular, are essential structural motifs in a wide array of natural products and pharmaceuticals. acs.orgrug.nl this compound serves as a valuable chiral building block, providing a pre-installed stereocenter for the construction of enantiomerically pure target molecules.

The enantioselective synthesis of pharmaceutical ingredients and natural products is a primary goal of modern organic chemistry. researchgate.netmdpi.com The pyridine (B92270) ring is a common feature in many FDA-approved drugs, while the chiral amine functionality is a cornerstone of numerous bioactive compounds. acs.orgresearchgate.net As such, this compound represents a strategic starting material for synthesizing complex molecules that incorporate both of these valuable fragments. Its structure can be found within the core of more elaborate drug candidates and natural product analogues, where the specific stereochemistry is crucial for efficacy. nih.govresearchgate.net The development of synthetic routes utilizing such building blocks is essential for creating novel therapeutics. researchgate.net

Table 1: Examples of Bioactive Scaffolds Incorporating Pyridine or Chiral Amine Moieties

Scaffold Type Relevance to this compound Example Application
Chiral Aminopiperidines The chiral ethylamine (B1201723) fragment is a precursor to substituted piperidine (B6355638) rings. acs.org Found in numerous natural products and pharmaceutical drugs with a broad range of biological activities. acs.org
N-Aryl Amino Acids The N-phenyl and amine groups are core to this structure. rug.nl Serve as key building blocks for pharmaceuticals like the fibrinogen receptor antagonist Lotrafiban. rug.nl
Pyridine-containing Drugs The pyridine ring is a fundamental part of the molecule's structure. The pyridine heterocycle is the second most common nitrogen heterocycle in FDA-approved pharmaceuticals. researchgate.net

This table illustrates the importance of the structural motifs present in this compound for the synthesis of significant bioactive molecules.

The development of novel chiral ligands is crucial for advancing asymmetric catalysis. nih.gov Pyridine-derived ligands have long been a focus of research due to the coordinating ability of the nitrogen atom. researchgate.netnih.gov The structure of this compound is ideally suited for this purpose, featuring a chiral center positioned close to the coordinating pyridine nitrogen. This arrangement can create a well-defined chiral environment around a metal center, enabling high stereoselectivity in catalytic reactions. nih.gov The molecule can be further modified, for instance, at the aniline (B41778) nitrogen or the aromatic rings, to create more complex and tunable bidentate or pincer-type ligands for use in a variety of transition-metal-catalyzed reactions. researchgate.net

Precursor in the Synthesis of Diverse Heterocyclic Compound Systems

Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. This compound serves as a versatile precursor for the synthesis of more complex heterocyclic frameworks, including substituted pyridines, quinolines, and pyrroles.

The inherent structure of this compound allows for its transformation into other important heterocyclic systems. For example, it can undergo oxidation to form quinoline (B57606) derivatives. smolecule.com Furthermore, the aniline portion of the molecule can participate in classic quinoline syntheses, such as the Combes, Doebner-Miller, or Friedländer reactions, by reacting with 1,3-dicarbonyl compounds or α,β-unsaturated aldehydes to construct the quinoline core. jptcp.comtandfonline.com Additionally, the existing pyridine and aniline rings can undergo electrophilic substitution reactions to introduce further functionalization. smolecule.com

Multicomponent reactions (MCRs) are highly efficient chemical processes that combine three or more reactants in a single step to form a complex product, adhering to the principles of green chemistry. globethesis.comorientjchem.org Many syntheses of pyrrole (B145914) derivatives, which are important structural units in drugs and functional materials, rely on MCRs. globethesis.comresearchgate.net this compound can function as the essential amine component in these reactions. For instance, in a Paal-Knorr type synthesis, it can react with a 1,4-dicarbonyl compound to yield a substituted N-arylpyrrole, incorporating the chiral pyridinylethyl moiety directly into the final product. semanticscholar.org

Table 2: Representative Multicomponent Reaction for Pyrrole Synthesis

Reaction Name Reactant 1 Reactant 2 Reactant 3 Product Type
Paal-Knorr Synthesis 1,4-Diketone Primary Amine (e.g., this compound) - Substituted Pyrrole
Four-Component Synthesis Aromatic Aldehyde 1,3-Dicarbonyl Compound Ammonium (B1175870) Acetate Pyrrolopyridine Derivative globethesis.com

This table outlines common multicomponent reactions where an amine like this compound can be used to synthesize pyrrole derivatives.

Role in Ligand Design for Homogeneous and Heterogeneous Catalytic Systems

The dual presence of pyridine and aniline groups makes this compound a compelling candidate for ligand design in both homogeneous and heterogeneous catalysis. The nitrogen atoms can coordinate to transition metals, forming stable complexes that can act as catalysts. smolecule.com

For homogeneous catalysis , the molecule can act as a bidentate N,N'-ligand, stabilizing metal centers used in reactions such as hydrogenation, cross-coupling, and polymerization. researchgate.netmdpi.com The chiral nature of the ligand can be exploited to induce enantioselectivity in these processes. The electronic properties of the resulting metal complex can be fine-tuned by modifying substituents on the aromatic rings. mdpi.com

For heterogeneous catalysis , the ligand can be immobilized on a solid support to create a more sustainable and recyclable catalytic system. mdpi.com The aniline ring provides a convenient handle for covalent attachment to materials like silica, polymers, or frameworks such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). mdpi.comrsc.orgnih.gov This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of easy separation and reuse associated with heterogeneous catalysts. mdpi.com

Table 3: Comparison of Catalytic Systems

Feature Homogeneous Catalysis Heterogeneous Catalysis
Catalyst Phase Same phase as reactants (usually liquid) Different phase from reactants (e.g., solid catalyst, liquid reactants)
Activity/Selectivity Often high, with well-defined active sites Can be lower; may have mass transfer limitations
Catalyst Separation Difficult, often requires distillation or extraction Easy, typically by simple filtration
Recyclability Generally poor Generally high

| Ligand Application | Soluble metal-ligand complexes researchgate.net | Ligands anchored to solid supports (silica, MOFs) mdpi.comnih.gov |

This table compares the key features of homogeneous and heterogeneous catalysis, highlighting where ligands derived from this compound could be applied.

Design of Metal-Amine Complexes for Diverse Catalytic Reactions (e.g., Hydroamination)

This compound serves as an effective ligand in coordination chemistry, forming stable complexes with various transition metals. These metal-amine complexes are of significant interest as catalysts in a variety of organic transformations. The compound's utility stems from the presence of both an aromatic amine and a pyridine functional group, which can coordinate with metal centers. smolecule.com

The hydroamination of alkenes and alkynes, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines, imines, and enamines. nih.gov Catalysts based on metal complexes of this compound have shown promise in this area. For instance, its derivatives have been utilized in catalytic systems for the hydroamination of substrates like styrene (B11656) and vinyl pyridine. chem960.com The general mechanism for such reactions often involves the activation of the unsaturated C-C bond by the metal center, followed by the nucleophilic attack of the amine. acs.org Palladium(II) complexes, in particular, have been studied for the hydroamination of alkynes, leading selectively to imine products under relatively mild conditions. acs.org

The design of these catalysts can be fine-tuned by modifying the ligand structure, which in turn influences the catalytic activity and selectivity. The electronic and steric properties of the aniline and pyridine rings play a crucial role in the stability and reactivity of the resulting metal complex.

Table 1: Examples of Catalytic Applications of Related Amine-Pyridine Ligands

Catalyst Type Reaction Substrate Example Key Finding
Palladium(II)-Anthraphos Hydroamination Phenylacetylene, Aniline Quantitative yield of the corresponding imine with low catalyst loading (0.18 mol%) under neat conditions. acs.org
Ruthenium(II) Hydroamination Ethylene, Aniline Catalyzed the formation of N-ethylaniline and 2-methylquinoline. nih.gov

Enantioselective Catalytic Applications

The inherent chirality of this compound (due to the stereocenter at the ethyl group's alpha-carbon) makes it and its derivatives highly attractive for enantioselective catalysis. Chiral secondary amines are crucial intermediates and ligands in the synthesis of pharmaceuticals and other fine chemicals. mdpi.com By using an enantiomerically pure form of the ligand, it is possible to create a chiral environment around a metal center, which can then induce asymmetry in the reaction product.

While specific studies detailing the use of this compound itself in major enantioselective applications are not extensively documented in readily available literature, the principles are well-established with structurally similar ligands. For example, chiral (pyridyl)imine Fe(II) complexes have been evaluated as catalysts in the asymmetric transfer hydrogenation of ketones to produce chiral alcohols, an essential transformation in organic synthesis. bohrium.com Similarly, palladium catalysts with chiral pyridine-oxazoline ligands have been developed for enantioselective alkene amination. mdpi.com

The development of synthetic routes to enantiomerically pure α-trifluoromethyl amines often relies on the hydrogenation of imines using chiral catalysts, highlighting the importance of chiral ligands derived from amines. nih.gov The synthesis of this compound can be achieved through methods like reductive amination, which allows for the potential introduction of chirality, leading to ligands suitable for asymmetric synthesis. smolecule.com

Supramolecular Chemistry and Self-Assembly Studies

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules connected by non-covalent interactions. This compound is an excellent candidate for such studies due to its capacity for hydrogen bonding, π-π stacking, and other weak interactions.

Investigation of Non-Covalent Interactions in Crystal Packing

The three-dimensional arrangement of molecules in a crystal is governed by a complex interplay of non-covalent forces. X-ray crystallography studies of derivatives, such as 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, provide insight into the interactions that likely govern the crystal packing of this compound. mdpi.comresearchgate.net

In the crystal structure of its 4-chloro-pyridin-2-yl analogue, the molecule belongs to the monoclinic system. researchgate.net Key features include:

Hydrogen Bonding: The secondary amine (-NH-) group is a potent hydrogen bond donor, while the pyridine nitrogen atom is a hydrogen bond acceptor. These interactions are fundamental in directing the assembly of molecules in the solid state. nih.gov

Torsional Angles: The molecule is not planar, with a significant torsional angle between the pyridine and phenyl rings, influencing how the molecules pack together. researchgate.net

These non-covalent interactions dictate the formation of specific, ordered arrangements, such as helical chains observed in related azopyridine structures. nih.gov

Table 2: Crystallographic Data for a Related Compound: 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline

Parameter Value Reference
Crystal System Monoclinic researchgate.net
Space Group P21/c researchgate.net
Key Interaction N-H···N hydrogen bonding nih.gov

Design of Ordered Molecular Architectures and Co-crystals

The predictable nature of the non-covalent interactions involving the functional groups in this compound allows for its use in crystal engineering—the design and synthesis of new solid-state structures with desired properties. A key strategy in this field is the formation of co-crystals, which are multicomponent crystals held together by non-covalent bonds. researchgate.netgoogle.com

The amine and pyridine groups are excellent functionalities for forming robust hydrogen-bonded synthons, which are reliable patterns of interaction. For instance, the carboxylic acid-pyridine synthon is a well-known and dependable interaction used to assemble co-crystals. By combining this compound with molecules containing complementary functional groups (like carboxylic acids), it is possible to design and construct novel ordered molecular architectures. researchgate.net These structures can exhibit different physical properties—such as solubility, stability, and melting point—compared to the individual components. The understanding of synthon hierarchies, often aided by computational tools like molecular electrostatic potential surfaces (MEPS), is crucial for the rational design of these multicomponent crystals. acs.org

Q & A

Basic: What are the common synthetic routes for N-(1-(Pyridin-3-yl)ethyl)aniline, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling pyridinyl-ethylamines with nitrosoaniline derivatives (as seen in ) or using palladium-catalyzed cross-coupling for aryl-alkyl linkages. Optimization includes:

  • Catalyst selection : Pd(dppf)Cl₂ improves coupling efficiency in DMA/H₂O systems ( ).
  • Temperature control : Heating to 50–80°C enhances reaction rates but may require inert atmospheres to avoid oxidation ( ).
  • Purification : Employ HPLC or SFC for isolating enantiomers (≥95% purity) ( ).

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Answer:

  • NMR : Focus on pyridinyl protons (δ 8.3–8.5 ppm) and aniline NH signals (broad ~5–6 ppm). Splitting patterns confirm substitution ( ).
  • ESIMS : Molecular ion peaks (e.g., m/z 393.0 for related compounds) validate molecular weight ( ).
  • HPLC/SFC : Purity ≥95% indicates successful synthesis; discrepancies suggest byproducts ( ).

Basic: How is X-ray crystallography applied to resolve the crystal structure of this compound?

Answer:

  • Data collection : Use SHELX programs (e.g., SHELXL for refinement) with high-resolution (≤1.0 Å) single-crystal data ( ).
  • Key parameters : Monitor R factor (target <0.05) and torsional angles to confirm stereochemistry ( ).
  • Validation : Cross-reference with NMR/ESIMS to resolve ambiguities in hydrogen bonding ( ).

Advanced: How can researchers address low yields or byproduct formation during synthesis?

Answer:

  • Byproduct analysis : Use LC-MS to identify nitroso intermediates (e.g., nitrosoaniline derivatives in ).
  • Optimization : Adjust stoichiometry (e.g., 1.2–1.5 equiv of pyridinyl-ethylamine) and employ scavengers like PMHS to suppress side reactions ( ).
  • Scale-up : Maintain inert conditions (N₂/Ar) and control exotherms via slow reagent addition ( ).

Advanced: How to resolve discrepancies between NMR and HPLC purity data?

Answer:

  • NMR artifacts : Check for residual solvents (e.g., DMSO-d₆ at δ 2.5 ppm) masking impurity signals ( ).
  • HPLC calibration : Use internal standards (e.g., phenol-d₆) to validate retention times ( ).
  • Orthogonal methods : Combine SFC (for enantiomeric purity) with ESIMS (for molecular ion confirmation) ( ).

Advanced: What strategies distinguish isomers or enantiomers of this compound derivatives?

Answer:

  • Chiral chromatography : SFC with Lux A1 columns and IPA co-solvent (30%) achieves baseline separation (e.g., enantiomers 88/89 in ).
  • NOE NMR : Spatial proximity analysis (e.g., pyridinyl vs. aniline protons) confirms stereochemistry ( ).
  • Computational modeling : Compare experimental/predicted dipole moments using Gaussian software ( ).

Advanced: How to assess the compound’s stability under varying experimental conditions?

Answer:

  • Thermal stability : TGA/DSC analysis (ramp 10°C/min under N₂) identifies decomposition points ( ).
  • pH sensitivity : Monitor hydrolysis via UV-Vis (λmax ~255 nm) in buffered solutions ( ).
  • Long-term storage : Lyophilize and store at –20°C in amber vials to prevent photodegradation ( ).

Advanced: Can computational methods predict the reactivity of this compound in novel reactions?

Answer:

  • DFT calculations : Use Gaussian/B3LYP/6-31G(d) to model transition states for nucleophilic substitution ( ).
  • Docking studies : Predict binding affinities with pyridinyl-targeted enzymes (e.g., kinases) using AutoDock Vina ( ).
  • SAR analysis : Correlate substituent effects (e.g., CF₃ groups) with bioactivity trends ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.